molecular formula C18H16N2O B10979004 3,3-diphenyl-1-(1H-pyrazol-1-yl)propan-1-one

3,3-diphenyl-1-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10979004
M. Wt: 276.3 g/mol
InChI Key: YGIUOUXFHCCOML-UHFFFAOYSA-N
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Description

3,3-DIPHENYL-1-(1H-PYRAZOL-1-YL)-1-PROPANONE is an organic compound characterized by the presence of two phenyl groups and a pyrazole ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIPHENYL-1-(1H-PYRAZOL-1-YL)-1-PROPANONE typically involves a multi-step process. One common method includes the reaction of 3,3-diphenyl-1,4-dioxane-2-carboxylic acid with chloroformic acid ethyl ester and triethylamine in chloroform at 0°C for 0.5 hours. This is followed by the addition of 2-phenoxyethanamine in chloroform at 20°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3,3-DIPHENYL-1-(1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl groups and pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-DIPHENYL-1-(1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-DIPHENYL-1-(1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenyl-1-propanone: Lacks the pyrazole ring, making it less versatile in certain reactions.

    1-(1H-Pyrazol-1-yl)-3-phenylpropan-1-one: Contains only one phenyl group, which may affect its reactivity and applications.

Uniqueness

3,3-DIPHENYL-1-(1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both phenyl groups and the pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3,3-diphenyl-1-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C18H16N2O/c21-18(20-13-7-12-19-20)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2

InChI Key

YGIUOUXFHCCOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N2C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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